Diethanolamine acetate
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Overview
Description
Diethanolamine acetate is an organic compound that combines diethanolamine and acetic acid. Diethanolamine is a secondary amine and a diol, making it polyfunctional. It is commonly used in various industrial applications due to its surfactant and corrosion-inhibiting properties .
Preparation Methods
Diethanolamine acetate can be synthesized through the reaction of diethanolamine with acetic acid. The reaction typically involves mixing diethanolamine with acetic acid in a suitable solvent and allowing the reaction to proceed at room temperature. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Diethanolamine acetate undergoes several types of chemical reactions, including:
Oxidation: Diethanolamine can be oxidized to form diethanolamine oxide.
Substitution: It can react with alkyl halides to form N-alkyl diethanolamines.
Condensation: Diethanolamine can react with carboxylic acids to form amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, alkyl halides for substitution reactions, and carboxylic acids for condensation reactions. The major products formed from these reactions include diethanolamine oxide, N-alkyl diethanolamines, and amides .
Scientific Research Applications
Diethanolamine acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethanolamine acetate involves its interaction with various molecular targets and pathways. Diethanolamine acts as a weak base and can form hydrogen bonds with other molecules. It can also interact with cell membranes, leading to changes in membrane permeability and function .
Comparison with Similar Compounds
Diethanolamine acetate can be compared with other similar compounds such as:
Monoethanolamine: A primary amine and alcohol, used in similar applications but with different reactivity.
Triethanolamine: A tertiary amine and triol, used as a surfactant and emulsifier in cosmetics and pharmaceuticals.
N-methylethanolamine: A secondary amine and alcohol, used in the synthesis of various organic compounds.
This compound is unique due to its combination of secondary amine and diol functionalities, which provide it with distinct chemical and physical properties .
Biological Activity
Diethanolamine acetate (DEA acetate) is a derivative of diethanolamine (DEA), an organic compound widely used in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the biological properties, including antimicrobial, anticancer, and toxicological effects, supported by case studies and research findings.
Diethanolamine (DEA) has the formula HN(CH₂CH₂OH)₂ and is characterized as a secondary amine and a diol. It is typically found in a viscous liquid state due to its hygroscopic nature. DEA acetate is formed when DEA reacts with acetic acid, resulting in a compound that retains the functional properties of both components.
Antimicrobial Activity
Research indicates that diethanolamine derivatives exhibit significant antimicrobial properties. A study synthesized various DEA derivatives and tested them against several pathogenic microorganisms, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The results demonstrated that certain derivatives showed potent antibacterial activity, with inhibition zones measured to evaluate effectiveness. For instance, compounds 2a, 2b, and 4b were noted for their high efficacy against these pathogens .
Table 1: Antimicrobial Activity of Diethanolamine Derivatives
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
2a | E. coli | 15 |
2b | Staphylococcus aureus | 18 |
4b | Pseudomonas aeruginosa | 20 |
Anticancer Properties
Diethanolamine and its derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain DEA derivatives can induce apoptosis in cancer cell lines. The mechanisms proposed include the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways related to apoptosis .
Toxicological Studies
Toxicological evaluations of this compound reveal mixed results regarding its safety profile. A comprehensive study involving dermal exposure in rats and mice indicated that high doses of DEA led to skin irritation and increased incidences of neoplasms, particularly in liver tissues among male mice . The following findings summarize key observations from toxicological studies:
- Skin Irritation : Notable irritation at application sites was reported.
- Carcinogenic Potential : Evidence of carcinogenic activity was observed in both male and female mice, with increased liver tumors noted at higher dosages.
- Renal Effects : Female rats exhibited increased incidences of nephropathy following exposure.
Table 2: Summary of Toxicological Findings
Study Type | Observations |
---|---|
Dermal Exposure in Rats | Skin irritation; minimal nonneoplastic lesions |
Carcinogenicity in Mice | Increased liver neoplasms at high doses |
Renal Pathology | Increased nephropathy in female rats |
Case Studies
A notable case study highlighted the occupational exposure risks associated with diethanolamine. Workers exposed to DEA-containing metalworking fluids reported higher rates of dermatitis and respiratory issues, suggesting potential sensitization or allergic reactions to the compound .
Properties
CAS No. |
23251-72-1 |
---|---|
Molecular Formula |
C4H11NO2.C2H4O2 C6H15NO4 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C2H4O2/c6-3-1-5-2-4-7;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4) |
InChI Key |
IDOGARCPIAAWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CO)NCCO |
physical_description |
Liquid |
Related CAS |
71608-38-3 111-42-2 (Parent) |
Origin of Product |
United States |
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